molecular formula C20H19N3O3S B6476898 7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide CAS No. 2640969-41-9

7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B6476898
CAS No.: 2640969-41-9
M. Wt: 381.4 g/mol
InChI Key: NQXWEMBOPUIKQJ-UHFFFAOYSA-N
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Description

7-Methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide side chain. The side chain extends to a thiophene ring bearing a 1-methyl-1H-pyrazole moiety.

Properties

IUPAC Name

7-methoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-23-12-14(11-22-23)18-7-6-15(27-18)8-9-21-20(24)17-10-13-4-3-5-16(25-2)19(13)26-17/h3-7,10-12H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWEMBOPUIKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs synthesized for drug discovery, including pyrazole-thiophene hybrids and benzofuran/benzodioxole derivatives. Key comparisons are outlined below:

Research Findings and Discussion

Key Structural Determinants of Activity

  • Benzofuran vs.
  • Pyrazole-Thiophene vs. Thiazole : The pyrazole-thiophene motif (target and 7a/7b) favors kinase interaction, whereas compound 72’s thiazole is more common in antiproliferative agents.
  • Linker Flexibility : The ethyl-carboxamide linker in the target compound likely provides conformational flexibility, contrasting with compound 72’s rigid cyclopropane.

Challenges and Opportunities

  • Synthesis Complexity : The target compound’s multi-heterocyclic structure poses scalability challenges compared to simpler analogs like 7a/7b.
  • Unmet Data Gaps: Limited empirical data on the target compound’s binding affinities or toxicity necessitate further preclinical studies.

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